molecular formula C14H12FN3OS B5798618 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

Cat. No. B5798618
M. Wt: 289.33 g/mol
InChI Key: SGJXZIMMNXCCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as PFK-158, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising anticancer and neuroprotective properties, making it an attractive candidate for further research and development.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves the inhibition of a key enzyme known as PFKFB3. This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is upregulated in cancer cells. By inhibiting PFKFB3, 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide disrupts the metabolic activity of cancer cells, leading to decreased cell viability and increased cell death. Additionally, 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to activate a cellular stress response pathway that may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to modulate the immune response and improve glucose metabolism. Additionally, 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is its specificity for PFKFB3, which makes it a promising candidate for further development as a therapeutic agent. Additionally, 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have low toxicity in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. One area of focus could be the development of more potent and selective inhibitors of PFKFB3. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide and its potential therapeutic applications in a range of diseases. Finally, studies investigating the pharmacokinetics and pharmacodynamics of 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in humans will be critical for determining its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves a multi-step process that begins with the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride to yield 4-fluoro-3-nitrobenzoyl chloride. This intermediate is then reacted with 3-pyridinemethanamine to form 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonyl}benzamide. Finally, the compound is treated with thiourea to yield the desired product, 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anticancer properties. Studies have shown that 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide inhibits the activity of a key enzyme in cancer cells, leading to decreased cell viability and increased cell death. Additionally, 4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

4-fluoro-N-(pyridin-3-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c15-12-5-3-11(4-6-12)13(19)18-14(20)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJXZIMMNXCCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(pyridin-3-ylmethylcarbamothioyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.